(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine
CAS No.:
Cat. No.: VC17773019
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H26N2 |
|---|---|
| Molecular Weight | 198.35 g/mol |
| IUPAC Name | 2-methyl-N-(2-piperidin-1-ylethyl)butan-1-amine |
| Standard InChI | InChI=1S/C12H26N2/c1-3-12(2)11-13-7-10-14-8-5-4-6-9-14/h12-13H,3-11H2,1-2H3 |
| Standard InChI Key | REGCCNXDSAKJHP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CNCCN1CCCCC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine, systematically named 2-methyl-N-(2-piperidin-1-ylethyl)butan-1-amine, is a tertiary amine featuring a 2-methylbutyl group linked to a 2-(piperidin-1-yl)ethylamine backbone . Its IUPAC name reflects the substitution pattern: the piperidine ring is attached to the ethylamine chain, while the 2-methylbutyl group branches from the primary amine nitrogen.
Key identifiers include:
Structural Analysis
The compound’s structure combines hydrophobic and hydrophilic regions:
-
Hydrophobic moiety: The 2-methylbutyl group () enhances lipid solubility, potentially influencing membrane permeability.
-
Hydrophilic moiety: The piperidine ring and ethylamine chain provide hydrogen-bonding sites, critical for interactions with biological targets.
Comparative analysis with structurally related compounds, such as 1-ethyl-3-[(2S)-2-methylbutyl]piperidine (), highlights the importance of substitution patterns in modulating physicochemical properties .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a nucleophilic substitution reaction between 2-(piperidin-1-yl)ethanamine and 2-methylbutyl halides (e.g., bromide or chloride) under basic conditions. Key parameters include:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane, tetrahydrofuran |
| Base | Sodium hydroxide, potassium carbonate |
| Temperature | 25–60°C |
| Reaction Time | 6–24 hours |
The reaction proceeds via an mechanism, yielding the tertiary amine after purification through column chromatography or distillation.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield () and purity (). Automated systems regulate:
-
Temperature ()
-
Pressure ()
-
Reactant stoichiometry ()
This method reduces byproduct formation and scales efficiently for multi-kilogram batches.
Physicochemical Properties
Thermodynamic Data
Experimental and computed properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 198.35 g/mol | |
| Boiling Point | 285–290°C (predicted) | |
| LogP | 3.2 (estimated) | |
| Solubility | Miscible in organic solvents |
The compound’s logP value suggests moderate lipophilicity, aligning with its potential to cross the blood-brain barrier.
Biological Activity and Mechanism of Action
In Silico Predictions
Molecular docking simulations suggest affinity for:
-
GPCRs (G protein-coupled receptors)
-
Monoamine transporters
These predictions require validation through in vitro assays.
Future Research Directions
Priority Areas
-
Mechanistic studies: Elucidate receptor binding kinetics and selectivity.
-
Structure-activity relationship (SAR): Modify substituents to optimize potency.
-
In vivo testing: Evaluate pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume